molecular formula C13H11IO2 B135325 2-Benzyloxy-4-iodophenol CAS No. 289471-92-7

2-Benzyloxy-4-iodophenol

Cat. No. B135325
M. Wt: 326.13 g/mol
InChI Key: SUUAJTJMEHPEDV-UHFFFAOYSA-N
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Description

2-Benzyloxy-4-iodophenol is a chemical compound that can be utilized as a building block in organic synthesis. It is characterized by the presence of a benzyloxy group and an iodine atom on a phenol scaffold. This structure makes it a versatile intermediate for various chemical transformations, including coupling reactions and cycloetherifications.

Synthesis Analysis

The synthesis of compounds related to 2-benzyloxy-4-iodophenol often involves copper-catalyzed reactions. For instance, a one-pot cascade synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from o-halophenols, which are structurally related to 2-benzyloxy-4-iodophenol, has been developed using CuI as a catalyst . Similarly, CuI-mediated sequential iodination/cycloetherification of o-arylphenols has been employed to synthesize 2- or 4-iododibenzofurans, showcasing the reactivity of the iodophenol moiety in cyclization reactions .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-benzyloxy-4-iodophenol can be determined using X-ray crystallography and DFT calculations. For example, the crystal structures of 3-(benzo[d]thiazol-2-yl)phenol and 4-(benzo[d]thiazol-2-yl)phenol have been elucidated, revealing the influence of different substituents on the phenol ring . These studies provide insights into the electronic and steric effects of substituents on the phenolic core, which are relevant to understanding the reactivity of 2-benzyloxy-4-iodophenol.

Chemical Reactions Analysis

2-Benzyloxy-4-iodophenol can undergo various chemical reactions due to the presence of reactive sites. The iodine atom makes it amenable to palladium-catalyzed coupling reactions, as demonstrated by the synthesis of benzoxepines from aryl iodides . Additionally, the phenolic OH group can participate in etherification reactions, as seen in the synthesis of 3,4-dihydro-1,4-benzoxazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-benzyloxy-4-iodophenol can be inferred from related compounds. For instance, the presence of electron-withdrawing groups such as iodine can affect the acidity of the phenolic OH group, as observed in the pH-sensitive fluorescent probes10. Moreover, the benzyloxy group can influence the solubility and melting point of the compound, as seen in the different melting points of positional isomers of benzo[d]thiazol-2-yl phenols .

Scientific Research Applications

Green Chemistry and Pharmaceutical Intermediates

One significant application of related compounds involves the green synthesis of pharmaceutical intermediates. For instance, 4-Benzyloxy propiophenone, a related compound, has been synthesized through a less polluting route using liquid–liquid–liquid phase-transfer catalysis. This process is notable for its selectivity and waste minimization, aligning with the principles of green chemistry. Such methodologies could be applicable to 2-Benzyloxy-4-iodophenol for producing active pharmaceutical ingredients (APIs) more efficiently and sustainably (Yadav & Sowbna, 2012).

Organic Synthesis and Chemical Sensing

In organic synthesis, compounds like 2-Benzyloxy-4-iodophenol are precursors in the creation of complex molecules. For example, a Cu2O-catalyzed process uses o-iodophenols with epoxides to prepare 2,3-dihydro-1,4-benzodioxins, demonstrating the utility of iodophenols in tandem one-pot procedures for synthesizing heterocyclic compounds (Bao et al., 2008).

Moreover, certain derivatives of 2-Benzyloxy-4-iodophenol could serve as fluorescent probes for sensing applications. The study on benzoxazole and benzothiazole analogues illustrates the potential of phenolic compounds in detecting metal cations and changes in pH, suggesting that modifications of 2-Benzyloxy-4-iodophenol could yield new materials for chemical sensing (Tanaka et al., 2001).

Chemiluminescence and Biochemical Analysis

The related research also highlights the application of iodophenols in enhancing chemiluminescence reactions. For example, derivatives of iodophenol have enhanced the luminol-hydrogen peroxide-horseradish peroxidase chemiluminescence system, which could be relevant for developing more sensitive biochemical assays or enhancing the detection of specific enzymes (Kuroda et al., 2000).

Catalysis and Material Science

In the field of catalysis, research on the application of iodophenols in the synthesis of benzofurans or benzoxepines points to the potential use of 2-Benzyloxy-4-iodophenol in catalytic processes. These studies show how iodophenols can be involved in palladium-catalyzed reactions, leading to the efficient synthesis of heterocyclic compounds, which are valuable in pharmaceuticals and materials science (Pal et al., 2003).

Safety And Hazards

While specific safety and hazard data for 2-Benzyloxy-4-iodophenol is not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds .

Future Directions

2-Benzyloxy-4-iodophenol is a versatile compound used in scientific research. Its stereochemistry and regiochemistry are areas of potential future study . It is also used in the synthesis of other compounds, indicating its importance in the field of organic synthesis .

properties

IUPAC Name

4-iodo-2-phenylmethoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUUAJTJMEHPEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573002
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyloxy-4-iodophenol

CAS RN

289471-92-7
Record name 2-(Benzyloxy)-4-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-(benzyloxy)phenol (63.7 ml, 364 mmol) in MeOH (1050 ml) was cooled to −10° C. and sodium iodide (54.5 g, 364 mmol) and sodium hydroxide (382 ml, 764 mmol) were added (NaOH over 5 min, temp to 10° C. and dark solution with NaOH addition). Cooled back to <5° C. and added sodium hypochlorite (247 ml, 400 mmol) dropwise, keeping the temperature at <5° C. After 10 min, removed 500 mL MeOH by rotary evaporation, then added MTBE (730 mL) and 2 N HCl (909 ml, 1818 mmol), washed with 1 N Na2S2O3 (130 mL×3; lighter each time) and brine (64 mL), dried (Na2SO4), conc, and flushed with cyclohexane (100 mL) to a crude yellow solid. Added cyclohexane (130 mL), heated to 55° C. (yellow solution), then cooled slowly, seeding at 45° C. (˜50 mg-solution) and 40° C. (˜50 mg, slurry developed). Continued cooling to room temperature (˜20-25° C.) and stirred vigorously overnight. Filtered, washing with cyclohexane (64 mL), giving crop 1 material (69.93 g, 59%, very pure by 1H NMR, slightly off-white solid). Concentrated the mother liquors to ˜70 mL, seeded, aged 1 h, and sticky dark material was precipitating with product. Added MTBE (7 mL), sonicated (good for color dissolution), stirred 20 min, and filtered. Washed with 10% MTBE/cyclohexane (32 mL), giving crop 2 material (4.65 g, some small impurities by 1H NMR). Overall, isolated 2-(benzyloxy)-4-iodophenol (74.6 g, 229 mmol, 62.9% yield). 1H NMR (501 MHz, DMSO-d6) δ 9.33 (s, 1H), 7.49-7.42 (m, 2H), 7.42-7.35 (m, 2H), 7.35-7.29 (m, 1H), 7.24 (d, J=2.0 Hz, 1H), 7.09 (dd, J=8.3, 2.1 Hz, 1H), 6.64 (d, J=8.3 Hz, 1H), 5.09 (s, 2H).
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909 mL
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730 mL
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63.7 mL
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1050 mL
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54.5 g
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382 mL
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247 mL
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